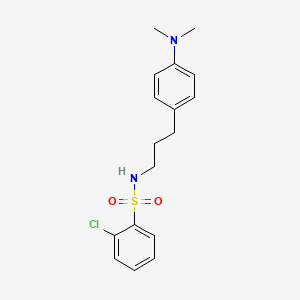
2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21ClN2O2S and its molecular weight is 352.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide , commonly referred to as a benzenesulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
- Molecular Formula : C₁₈H₁₉ClN₂O₂S
- Molecular Weight : 344.87 g/mol
- CAS Number : 1105234-53-4
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, revealing significant antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits potent antibacterial effects against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.5 |
| Escherichia coli | 2.0 |
| Pseudomonas aeruginosa | 3.5 |
The presence of the dimethylamino group is crucial for enhancing the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death .
Antifungal Activity
In addition to its antibacterial properties, the compound also shows antifungal activity. Studies report the following MIC values against common fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 5.0 |
| Aspergillus niger | 7.5 |
The mechanism of action appears to involve disruption of fungal cell wall synthesis, which is essential for maintaining cellular integrity .
Anticancer Activity
The anticancer potential of this compound has been assessed in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| HT-29 (Colon cancer) | 15.0 |
| M21 (Melanoma) | 10.0 |
The compound's ability to induce apoptosis in cancer cells has been attributed to its interference with specific signaling pathways involved in cell survival and proliferation .
Case Studies
- Antibacterial Efficacy : A study conducted on a range of Gram-positive and Gram-negative bacteria indicated that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting a potential role in treating resistant infections .
- Fungal Resistance : In another study focusing on Candida species, the compound was found to be effective against strains resistant to standard antifungal treatments, highlighting its therapeutic potential in overcoming drug resistance .
- Cancer Treatment : Research involving MCF-7 and HT-29 cell lines revealed that treatment with the compound resulted in significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Propiedades
IUPAC Name |
2-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S/c1-20(2)15-11-9-14(10-12-15)6-5-13-19-23(21,22)17-8-4-3-7-16(17)18/h3-4,7-12,19H,5-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPOXBYFTJDFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













